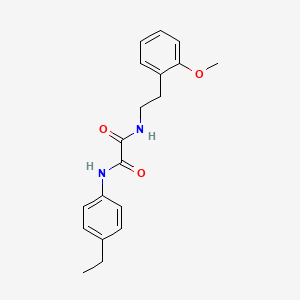

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide, also known as OEA, is an endogenous fatty acid amide that is synthesized in the small intestine and adipose tissue. OEA belongs to the class of N-acylethanolamines (NAEs) and has been shown to have a variety of physiological effects in the body.

Applications De Recherche Scientifique

Synthetic Methodologies and Characterization

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include "N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide," has been developed. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides, offering a high-yielding and operationally simple procedure for preparing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

The molecular structure and spectroscopic analysis of (2-methoxyphenyl)oxalate have been studied, providing insights into the chemical behavior of related oxalamide compounds. This research offers valuable information on the structural parameters, vibrational frequencies, and thermodynamic properties that govern the chemical behavior of such compounds (Şahin et al., 2015).

Material Science and Chemistry

- Research on oxamide derivatives, including those related to "N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide," has shown that these compounds are stabilized by intramolecular hydrogen bonding. Such structural insights can inform the design of new materials and chemical entities with specific properties (Martínez-Martínez et al., 1998).

Pharmacological Applications

- The role of Orexin-1 receptor mechanisms in compulsive food consumption has been investigated, suggesting potential therapeutic applications of related oxalamide compounds in eating disorders. While the study does not directly involve "N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide," the mechanisms explored could be relevant for similar compounds (Piccoli et al., 2012).

Propriétés

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-8-10-16(11-9-14)21-19(23)18(22)20-13-12-15-6-4-5-7-17(15)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEVKRLTHCWVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2838719.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2838723.png)

![methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride](/img/structure/B2838728.png)

![1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2838731.png)

![tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838733.png)

![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2838735.png)

![4-chloro-6-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2838737.png)

![7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2838739.png)